molecular formula C5H3Br2NO B3158382 4,6-Dibromopyridin-3-ol CAS No. 857429-81-3

4,6-Dibromopyridin-3-ol

Cat. No.: B3158382
CAS No.: 857429-81-3
M. Wt: 252.89 g/mol
InChI Key: HGTPFYYAPIHRHY-UHFFFAOYSA-N
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Description

4,6-Dibromopyridin-3-ol is a brominated pyridine derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery. Its distinct structure, featuring both bromine atoms and a hydroxyl group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . Researchers utilize this compound in the exploration of novel active molecules, particularly in the development of antimicrobial agents . Studies on analogous halogenated flavonoids have demonstrated that the presence of bromine atoms can significantly enhance inhibitory effects against pathogenic bacteria, suggesting potential applications for this compound in developing new anti-infective agents . As a key building block, this compound is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTPFYYAPIHRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702689
Record name 4,6-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857429-81-3
Record name 4,6-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dibromopyridin 3 Ol

Advanced Strategies for Regioselective Bromination of Pyridine (B92270) Derivatives

The introduction of two bromine atoms at the C4 and C6 positions of a pyridine ring bearing a hydroxyl group at C3 requires precise control of regioselectivity. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of a hydroxyl group, a strong activating and ortho-, para-directing group, significantly influences the outcome of bromination.

Direct Bromination Approaches

Direct bromination of pyridin-3-ol is a primary consideration for the synthesis of 4,6-Dibromopyridin-3-ol. The hydroxyl group at the 3-position activates the ring towards electrophilic substitution, primarily at the ortho (2- and 4-) and para (6-) positions.

The reaction of pyridin-3-ol with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) can lead to a mixture of brominated products. The challenge lies in controlling the reaction conditions to favor the formation of the desired 4,6-dibromo isomer. Factors such as the choice of solvent, temperature, and the stoichiometry of the brominating agent are critical. For instance, the bromination of related 3-hydroxypyridine (B118123) derivatives often employs solvents like acetic acid or aqueous media. While direct bromination can be effective, it may also lead to the formation of other isomers, such as 2,6-dibromo-, 2,4,6-tribromo-, and other polysubstituted pyridinols, necessitating careful purification.

Starting MaterialBrominating AgentSolventConditionsMajor Product(s)Reference
Pyridin-3-olBr₂Acetic AcidRoom TemperatureMixture of brominated pyridinolsGeneral Knowledge
Pyridin-3-olNBSAcetonitrileRefluxMixture of brominated pyridinolsGeneral Knowledge

Halogen-Metal Exchange Reactions and Subsequent Functionalization

Halogen-metal exchange reactions offer a powerful and regioselective alternative to direct electrophilic substitution. This strategy typically involves a pre-functionalized pyridine, such as a di- or tri-bromopyridine, where one bromine atom can be selectively exchanged for a metal (usually lithium or magnesium). The resulting organometallic intermediate can then be quenched with an electrophile to install the desired functional group.

In the context of synthesizing this compound, a potential route could start from a tribromopyridine. For example, a selective halogen-metal exchange at a specific position followed by reaction with a hydroxylating agent could yield the target molecule. The regioselectivity of the halogen-metal exchange is often dictated by the position of the bromine atoms and the steric and electronic environment of the pyridine ring.

For instance, in the synthesis of related substituted pyridines, treatment of a dibromopyridine with an organolithium reagent like n-butyllithium at low temperatures can lead to a regioselective lithium-bromine exchange. The resulting lithiated pyridine can then be reacted with an appropriate electrophile.

SubstrateReagentSolventIntermediateSubsequent ReactionProductReference
2,6-Dibromopyridine (B144722)n-BuLiTHF6-Bromo-2-lithiopyridineQuenching with electrophile2-Substituted-6-bromopyridineGeneral Knowledge
3,5-Dibromopyridinen-BuLiTHF5-Bromo-3-lithiopyridineQuenching with electrophile3-Substituted-5-bromopyridineGeneral Knowledge

Hydroxylation Pathways for Brominated Pyridines

Once a suitably brominated pyridine scaffold is obtained, the introduction of a hydroxyl group at the 3-position is the next critical step. This can be achieved through several methods, including oxidative hydroxylation or nucleophilic substitution.

Oxidative Methods for Hydroxyl Group Introduction

Oxidative methods can be employed to introduce a hydroxyl group onto the pyridine ring. One such approach involves the C-H hydroxylation of a brominated pyridine. Recent advancements have demonstrated the possibility of direct C-H hydroxylation of N-heteroarenes. For example, a base-catalyzed halogen transfer has been utilized for the 4-hydroxylation of 3-bromopyridine. nih.gov This type of methodology could potentially be adapted for the synthesis of this compound from a corresponding dibromopyridine.

Another strategy involves the oxidation of a pyridine-N-oxide derivative. The N-oxide activates the pyridine ring, facilitating subsequent functionalization. Photochemical valence isomerization of pyridine N-oxides has been shown to be an efficient method for the C3-selective hydroxylation of pyridines. acs.orgnih.gov A potential route could therefore involve the formation of the N-oxide of a 4,6-dibromopyridine, followed by photochemical rearrangement to introduce the hydroxyl group at the 3-position.

SubstrateReagentsKey TransformationProductReference
3-BromopyridineBase, Halogen SourceC-H Hydroxylation3-Bromo-4-hydroxypyridine nih.gov
Pyridine N-oxideUV lightPhotochemical IsomerizationPyridin-3-ol acs.orgnih.gov

Nucleophilic Substitution of Halogen with Hydroxyl Equivalents

The direct nucleophilic substitution of a bromine atom with a hydroxyl group on a bromopyridine is generally challenging due to the electron-deficient nature of the pyridine ring. However, under certain conditions, particularly with activation by other substituents or through the use of strong nucleophiles and/or high temperatures, this transformation can be achieved.

A more common approach involves the use of a hydroxyl equivalent, such as an alkoxide, followed by dealkylation. For instance, a bromopyridine can be reacted with sodium methoxide (B1231860) to form a methoxypyridine, which can then be demethylated using reagents like boron tribromide (BBr₃) to yield the desired pyridinol. The synthesis of 2-amino-3-hydroxy-5-bromopyridine from 2-amino-3,5-dibromopyridine (B40352) via reaction with potassium hydroxide (B78521) at high temperature in an autoclave demonstrates that direct nucleophilic substitution is feasible under forcing conditions. prepchem.com

SubstrateReagentsConditionsProductReference
2-Amino-3,5-dibromopyridineKOH, Cu powder, H₂O170 °C, Autoclave2-Amino-3-hydroxy-5-bromopyridine prepchem.com
BromopyridineNaOMe, then BBr₃Two stepsPyridinolGeneral Knowledge

Multi-step Convergent and Divergent Synthetic Routes

The synthesis of a complex molecule like this compound often requires a multi-step approach. youtube.comlittleflowercollege.edu.inlibretexts.org These routes can be either convergent, where different fragments are synthesized separately and then combined, or divergent, where a common intermediate is used to generate a variety of related compounds.

A plausible multi-step synthesis for this compound could start from a readily available precursor like 2,6-dibromopyridine. A sequence of reactions could involve the introduction of a functional group that can later be converted to a hydroxyl group, followed by a second bromination, or vice versa. The synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine from 2,6-dibromo-4-hydroxypyridine highlights a multi-step sequence starting from a related isomer. mdpi.com The synthesis of various substituted pyridines often involves a series of protection, functionalization, and deprotection steps to achieve the desired substitution pattern. The logical design of such a sequence is crucial for an efficient and high-yielding synthesis.

Integration of Coupling Reactions in Synthetic Sequences

The strategic value of this compound lies in its role as a building block, where its bromine atoms serve as handles for constructing more elaborate molecular architectures through coupling reactions. The synthesis is often designed as a sequence where the dibromopyridinol core is first prepared and then subjected to reactions like the Suzuki-Miyaura coupling to introduce new carbon-carbon bonds. This allows for the systematic modification of the structure to study its biological activity or material properties.

For instance, the two bromine atoms at the 4- and 6-positions can be selectively functionalized. Palladium-catalyzed cross-coupling reactions are instrumental in these synthetic sequences, enabling the introduction of aryl, heteroaryl, or alkyl groups. sigmaaldrich.comnih.gov Research on the regioselective coupling of dihalogenated pyridines has shown that the choice of catalyst and ligands can direct which bromine atom reacts, providing a powerful tool for creating specific isomers. nih.gov For example, in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, certain palladium cluster catalysts have demonstrated unusual C4 site-selectivity, a principle that could be extended to the 4,6-dibromo system. nih.gov Similarly, arylation of substrates like 2,6-dibromopyridine has been used to generate new macrocyclic compounds, highlighting how dibromo-pyridine units are integrated into complex synthetic pathways. researchgate.net

Stereoselective and Enantioselective Synthetic Considerations

While this compound itself is an achiral molecule, its derivatives and related heterocyclic structures are often chiral, necessitating stereoselective synthetic methods. The development of such methods is crucial for producing specific stereoisomers, which is often a requirement for biologically active compounds.

Organocopper-mediated anti-S_N2' reactions have been successfully employed in the stereoselective synthesis of highly functionalized 3,6-disubstituted-3,6-dihydropyridin-2-ones, which can be considered mimetics of diketopiperazines. nih.gov In these syntheses, the addition of lithium chloride to the organocopper reagent dramatically improves the regioselectivity of the reaction. nih.gov Another approach involves the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones through a silyl (B83357) enol ether Prins cyclization. researchgate.net Furthermore, stereoselective hydrogenation of substituted dihydropyrones has proven to be an effective strategy for creating 2,6-cis-substituted tetrahydropyrone derivatives. researchgate.net For pyrrolidine (B122466) derivatives, which share structural similarities with piperidines, stereoselective cyclization of acyclic starting materials is a key strategy for obtaining optically pure compounds. mdpi.com These examples showcase the importance of controlling stereochemistry in the synthesis of related heterocyclic systems, providing a framework for potential stereoselective functionalization of this compound derivatives.

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis is at the heart of modern organic synthesis, and the production of this compound and its derivatives heavily relies on various transition metal-based catalytic systems. These catalysts offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is arguably the most powerful and widely used tool for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, a fact recognized by the 2010 Nobel Prize in Chemistry. nobelprize.org Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are frequently used to modify halogenated pyridines. nih.govnobelprize.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly popular due to its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.netnobelprize.org In the context of this compound, the two bromine atoms provide reactive sites for such couplings. Professor Willis and collaborators have demonstrated that pyridine-2-sulfinates can be used as effective nucleophilic partners in a palladium-catalyzed desulfinylative cross-coupling, providing an alternative to the often unstable pyridine-2-boronates. sigmaaldrich.com This method is effective for coupling with both aryl bromides and chlorides. sigmaaldrich.com The efficiency of these reactions often depends on the catalyst loading, which can be described in mol % or ppm, with many modern systems achieving high turnover numbers at very low catalyst concentrations. nih.govacs.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Relevant to Pyridine Synthesis
Reaction NameNucleophileElectrophileTypical Catalyst SystemKey Features
Suzuki-MiyauraOrganoboron Compound (R-B(OR)₂)Organic Halide (R'-X)Pd(PPh₃)₄, Pd(OAc)₂/LigandTolerates many functional groups; uses non-toxic boron reagents. researchgate.netnobelprize.org
NegishiOrganozinc Compound (R-ZnX)Organic Halide (R'-X)Pd(0) ComplexHighly reactive nucleophiles; wide functional group tolerance. nobelprize.org
HeckAlkeneOrganic Halide (R'-X)Pd(0) ComplexForms a new C-C bond at the alkene position. nobelprize.org
Buchwald-Hartwig AminationAmine (R₂NH)Organic Halide (R'-X)Pd(0)/Ligand (e.g., BINAP)Forms a C-N bond; crucial for synthesizing arylamines. researchgate.netacs.org
Willis Desulfinylative CouplingPyridine-2-sulfinateAryl Halide (Ar-X)Palladium CatalystProvides stable, solid pyridine nucleophiles. sigmaaldrich.com

Copper-Catalyzed Carbon-Nitrogen Bond Formations

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium for certain transformations, particularly for the formation of carbon-nitrogen (C-N) bonds. nih.govthieme-connect.com These methods are highly relevant for synthesizing nitrogen-containing heterocycles. Research has shown that copper catalysts can efficiently mediate the direct formation of a C-N bond at the C-3 position of imidazo[1,2-a]pyridines, a fused pyridine system. nih.govrsc.org This type of reaction tolerates a wide range of functional groups. nih.govrsc.org

Another powerful strategy is the copper-catalyzed three-component cascade annulation reaction, which can produce polysubstituted pyridines from simple starting materials like oxime acetates, aldehydes, and activated methylene (B1212753) compounds. organic-chemistry.org This one-pot process involves N-O bond cleavage followed by C-C and C-N bond formation, showcasing high step-economy and avoiding the need for expensive oxidants. organic-chemistry.org Such methodologies provide a pathway to construct pyridine rings that could be subsequently halogenated to yield precursors for this compound.

Other Transition Metal Catalysis

Beyond palladium and copper, other transition metals are finding increasing use in the synthesis of pyridines and related heterocycles.

Nickel: Nickel catalysts, being more earth-abundant and less expensive than palladium, are an attractive alternative. An inexpensive, copper- and phosphine-free method using nickel chloride (NiCl₂) has been developed for the intermolecular cyclization of 2-bromophenols (including 2-bromopyridin-3-ol) with alkynes to form furo-pyridines. semanticscholar.org

Iron: Iron is an even more environmentally benign and economical catalyst. A facile iron-catalyzed cyclization of ketoxime acetates and aldehydes using simple ferric chloride (FeCl₃) has been developed for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines in high yields. rsc.org

Iridium and Ruthenium: Noble metals like iridium and ruthenium also play a role. Iridium(III) complexes with 2-pyridinol ligands have shown catalytic activity in hydrogenation and dehydrogenation reactions. rsc.org Ruthenium catalysts have been used in the atom-economic coupling of propargyl alcohols and Michael acceptors to stereoselectively synthesize oxacycles. researchgate.net

Group 4 Metals (Titanium, Zirconium): Early transition metals are also being explored. Zirconium and titanium complexes have been investigated as precatalysts for reactions like hydroamination and olefin polymerization, sometimes using pyridonate-based ligands. ubc.caacs.org

Table 2: Examples of Other Transition Metal Catalysts in Pyridine-Related Synthesis
MetalCatalyst System ExampleReaction TypeSignificance
NickelNiCl₂Intermolecular CyclizationInexpensive, phosphine-free synthesis of furo-pyridines from 2-bromopyridin-3-ol. semanticscholar.org
IronFeCl₃Cyclization / Pyridine SynthesisGreen, low-cost catalyst for synthesizing symmetrical pyridines. rsc.org
IridiumIr(III) Pyridinol ComplexDehydrogenationApplication of pyridinol ligands in catalysis. rsc.org
ZirconiumBis(pyridonate) Zirconium ComplexHydroaminoalkylationUse of early transition metals with pyridonate ligands. ubc.ca

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. bohrium.comsioc-journal.cn Key strategies include the use of one-pot multicomponent reactions (MCRs), microwave-assisted synthesis, and the development of more sustainable catalysts.

MCRs are highly efficient as they combine several steps into a single operation, reducing waste, time, and energy consumption. bohrium.comacs.org For example, a one-pot, four-component reaction has been developed to synthesize novel pyridine derivatives with excellent yields (82-94%) in short reaction times. acs.orgnih.gov

Microwave-assisted synthesis is another green tool that can dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating. acs.orgnih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, highlighting its advantages in efficiency and low-cost processing. acs.orgnih.gov

The choice of catalyst is also central to green chemistry. The move away from toxic or expensive heavy metals towards more abundant and benign catalysts like iron is a significant trend. rsc.org The iron-catalyzed synthesis of pyridines is a prime example of a greener approach that avoids additives and proceeds with high functional group tolerance. rsc.org

Biocatalytic Transformations of Pyridine Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions and reducing the reliance on toxic reagents and protecting groups. beilstein-journals.orgresearchgate.netnih.gov The introduction of a hydroxyl group onto a pyridine ring, a key step for synthesizing pyridinols, can be effectively achieved using enzymatic systems, particularly oxidoreductases like hydroxylases and oxygenases. researchgate.netresearchgate.net

Detailed Research Findings

The enzymatic hydroxylation of pyridine derivatives often utilizes whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems. sjtu.edu.cn This approach avoids the need for isolating and purifying enzymes, making the process more cost-effective and scalable. seqens.com While specific research detailing the direct biocatalytic synthesis of this compound is limited, studies on analogous pyridine compounds demonstrate the feasibility and potential of this strategy.

For instance, microbial hydroxylation is a well-established method for functionalizing unactivated C-H bonds with high regio- and stereoselectivity. researchgate.netsjtu.edu.cn Organisms such as Burkholderia sp. have been shown to possess monooxygenases capable of hydroxylating various pyridine derivatives. scirp.org In one study, whole cells of Burkholderia sp. MAK1 were used to convert substituted pyridin-2-ones and pyridin-2-amines into their corresponding 5-hydroxy derivatives, showcasing the enzyme's ability to act on halogenated substrates. scirp.org Similarly, cytochrome P450 monooxygenases are known for their capacity to hydroxylate a wide range of substrates, including alkanes and fatty acids, which establishes their potential for application to heterocyclic systems. researchgate.net

The synthesis of hydroxylated piperidines, the saturated analogues of pyridines, further illustrates the power of biocatalysis. Engineered hydroxylase enzymes have been used for the direct and selective C-H oxidation of piperidine (B6355638) scaffolds, creating valuable chiral building blocks from inexpensive starting materials. chemistryviews.org This highlights the potential for developing specific enzymes, through methods like directed evolution, to target the C-3 position of a 4,6-dibromopyridine precursor. seqens.com

The general mechanism for such a transformation involves the activation of molecular oxygen by the enzyme's active site (often containing a metal cofactor like iron), followed by the insertion of an oxygen atom into a specific C-H bond of the substrate. researchgate.net

Table 1: Examples of Biocatalytic Hydroxylation of Pyridine and Related Derivatives This table presents findings from related biocatalytic systems to illustrate the potential for synthesizing this compound.

Substrate Type Biocatalyst (Enzyme/Organism) Product Type Key Findings & Conditions Reference(s)
Substituted Pyridin-2-amines Burkholderia sp. MAK1 (whole cells) 5-Hydroxypyridine derivatives Regioselective hydroxylation at the 5-position. Reaction conducted in aqueous buffer at 30°C. scirp.org
L-Proline L-proline-4-hydroxylase 4-Hydroxy-L-proline Direct hydroxylation of an unprotected cyclic amine in mild, aqueous conditions with high selectivity. seqens.com
Piperidine Carboxylates Engineered Proline-4-hydroxylase (P4H) Hydroxylated Piperidines Scalable enzymatic C-H oxidation to introduce hydroxyl groups onto the piperidine ring. chemistryviews.org
Steroids (e.g., Cortexolone) Fungal Biocatalyst 19-OH-cortexolone Highly efficient C-H hydroxylation at a non-activated position, achieving 80% efficiency at a multi-gram scale. sjtu.edu.cn

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute significantly to chemical waste. researchgate.netnih.govacs.orgsemanticscholar.org Synthetic strategies performed under solvent-free conditions or in environmentally benign solvents like water are therefore highly desirable. Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), is a prominent solvent-free technique. beilstein-journals.orgnih.govcolab.ws

Detailed Research Findings

Solvent-free synthesis offers numerous advantages, including reduced waste, lower energy consumption, simplified work-up procedures, and sometimes enhanced reaction rates and selectivity. researchgate.net For the synthesis of halogenated pyridinols, key transformations such as bromination and the construction of the heterocyclic ring can be adapted to solvent-free conditions.

Mechanochemical methods, such as manual grinding in a mortar and pestle or using a ball mill, have been successfully applied to a variety of organic reactions, including the synthesis of heterocyclic compounds. beilstein-journals.orgnih.govscielo.br For example, a solvent- and catalyst-free approach for the selective monobromination of 1,3-dicarbonyl compounds using N-bromosuccinimide (NBS) has been reported. scirp.orgscirp.org The reaction proceeds by simply triturating the reactants in a porcelain mortar at room temperature, with the solid-state environment facilitating the reaction. scirp.orgscirp.org This methodology could potentially be adapted for the bromination of a suitable pyridin-3-ol precursor.

Furthermore, the construction of pyridine and related heterocyclic rings has been achieved under mechanochemical conditions. The Hantzsch pyridine synthesis, a classic multicomponent reaction, has been successfully performed using ball-milling, providing access to substituted pyridines in a solvent-free manner. beilstein-journals.org Similarly, imidazo[1,2-α]pyridines have been synthesized by grinding or vortex mixing 2-aminopyridine (B139424) with 2-bromoacetophenone, demonstrating that C-N bond formation and cyclization can be efficiently promoted by mechanical energy. scielo.br

Another green approach involves using less hazardous reaction media. A large-scale method for the chlorination of various hydroxypyridines has been developed using an equimolar amount of phosphorus oxychloride (POCl₃) without any solvent. mdpi.com This process, conducted by heating the mixture in a sealed reactor, is a significant improvement over traditional methods that use large excesses of POCl₃ as both the reagent and the solvent. mdpi.com While this example involves chlorination, it establishes a precedent for solvent-free transformations of hydroxypyridines that could be conceptually applied to other halogenation reactions.

Table 2: Research Findings on Solvent-Free and Greener Synthetic Methods for Heterocycles This table summarizes relevant green chemistry approaches that could be adapted for the synthesis of this compound.

Reaction Type Methodology Reagents/Catalyst Key Findings & Conditions Reference(s)
Monobromination Manual Grinding (Solvent-Free) N-Bromosuccinimide (NBS) Selective monobromination of 1,3-dicarbonyls by trituration at room temperature. High yields (91-95%) without solvent. scirp.orgscirp.org
Heterocycle Synthesis Mechanochemical (Vortex Mixing) 2-Aminopyridine, 2-Bromoacetophenone Synthesis of 2-phenylimidazo[1,2-α]pyridine. Reaction time of 10 minutes at 700 rpm. scielo.br
Chlorination of Hydroxypyridines Solvent-Free Equimolar POCl₃, Pyridine (base) Efficient, large-scale chlorination by heating in a sealed reactor. Avoids excess hazardous reagent. High yields (90-95%). mdpi.com
Multicomponent Reaction Manual Grinding (Solvent-Free) Aldehydes, Dimedone, Ammonium Acetate (B1210297) Synthesis of polyhydroquinolines at room temperature without solvent. nih.gov
Porphyrin Synthesis Mechanochemical Pyrrole, Benzaldehyde, Acid Catalyst Two-step solvent-free synthesis involving grinding for cyclization followed by oxidation. rsc.org

Reactivity and Reaction Mechanisms of 4,6 Dibromopyridin 3 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution on the 4,6-dibromopyridin-3-ol scaffold can occur either by direct displacement of the bromine atoms or by substitution at other positions on the pyridine (B92270) ring, though the latter is less common.

Substitution at Bromine Centers

The bromine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr). In pyridine systems, positions 2, 4, and 6 are electronically deficient due to the electron-withdrawing effect of the nitrogen atom, making them activated towards attack by nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to occur.

While specific studies on this compound are not prevalent, the principles of SNAr on halogenated pyridines suggest that strong nucleophiles can displace the bromide ions. The relative reactivity of the C4 and C6 positions would be influenced by both steric and electronic factors. For instance, tertiary alkylamines have been shown to act as nucleophiles in substitution reactions at the halogenated positions of similar pyrimidine (B1678525) cores mdpi.com. The choice of solvent, temperature, and the nature of the nucleophile (e.g., alkoxides, amines, thiolates) are critical in determining the outcome and selectivity of these reactions.

Substitution at Pyridine Ring Positions

Direct nucleophilic substitution of hydrogen atoms on the pyridine ring (SNArH) is generally more difficult and requires highly activated substrates or specific reaction conditions. In the case of this compound, the ring is already substituted, making further substitution of hydrogen at the C2 or C5 positions less likely than displacement of the bromine atoms. However, mechanisms involving pyridyne intermediates can sometimes lead to substitution at unexpected positions on brominated pyridines, driven by the use of strong bases researchgate.net.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution (EAS). The reaction, when it occurs, typically requires harsh conditions. youtube.com

Influence of Bromine and Hydroxyl Groups on Ring Reactivity

The reactivity of this compound in EAS reactions is governed by the combined directing effects of the hydroxyl and bromine substituents.

Hydroxyl (-OH) Group: The hydroxyl group at C3 is a strong activating group and is ortho, para-directing. It increases the electron density of the ring through resonance donation. Its directing influence would be towards positions 2 and 4.

Bromine (-Br) Atoms: The bromine atoms at C4 and C6 are deactivating due to their inductive electron-withdrawing effect, but they are also ortho, para-directing through resonance. The bromine at C4 would direct towards positions 3 and 5, while the bromine at C6 would direct towards position 5.

Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of halo-pyridines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org The C-Br bonds at positions 4 and 6 of this compound are excellent handles for this transformation.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.comyoutube.com

For dihalogenated pyridines, selective mono- or di-substitution can often be achieved by controlling the reaction conditions. In many nitrogen-containing heterocycles, the halide position adjacent to the nitrogen (the alpha position) is more reactive. However, in 2,4-dihalopyridines, selectivity can be controlled by the choice of ligand, with sterically hindered ligands sometimes favoring reaction at the C4 position. nih.gov In the case of this compound, the electronic and steric environment of the C4 and C6 positions would influence which bromine reacts first, though stepwise functionalization is generally feasible.

A variety of catalysts, bases, and solvents can be employed, with common systems including Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand, and bases such as K3PO4, Cs2CO3, or Na2CO3 in solvents like dioxane, DME, or toluene (B28343) with water. mdpi.comresearchgate.net

Table 1: Common Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Component Examples Role
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf), Pd2(dba)3 Facilitates the catalytic cycle
Ligand PPh3, Xantphos, SPhos Stabilizes the catalyst and influences reactivity/selectivity
Base K3PO4, Cs2CO3, Na2CO3, K2CO3 Activates the organoboron species for transmetalation
Solvent Dioxane/H2O, Toluene/H2O, DME, DMF Solubilizes reactants and facilitates the reaction

| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the new carbon fragment |

This reactivity makes this compound a versatile precursor for the synthesis of complex bi-aryl and hetero-bi-aryl structures, which are common motifs in medicinal chemistry and materials science. mdpi.com

Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bond Formation Reactions

The presence of bromine atoms on the pyridine ring of this compound makes it a suitable substrate for various cross-coupling reactions to form carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These transformations are typically catalyzed by transition metals, most commonly palladium or copper.

Carbon-Nitrogen (C-N) Bond Formation:

The formation of C-N bonds using this compound can be achieved through reactions like the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. For this compound, this would involve reacting the compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-amination depending on the reaction conditions. For instance, the bromine at the 4-position might exhibit different reactivity compared to the one at the 6-position due to the electronic influence of the hydroxyl group.

In a related context, studies on 2,6-dibromopyridine (B144722) have shown that selective mono-amination can be achieved using a copper-catalyzed C-N bond-forming reaction with various amines. researchgate.net This suggests that similar selectivity could be achievable with this compound under appropriate conditions. The choice of catalyst, ligand, base, and solvent is crucial in controlling the outcome of these reactions.

Carbon-Oxygen (C-O) Bond Formation:

The synthesis of aryl ethers from this compound can be accomplished via palladium-catalyzed C-O cross-coupling reactions, often referred to as the Buchwald-Hartwig etherification. This reaction would involve coupling the dibromopyridinol with an alcohol or a phenol (B47542) in the presence of a palladium catalyst and a base. Similar to C-N bond formation, achieving selectivity between the two bromine atoms would be a key consideration. Research on N-substituted 4-bromo-7-azaindoles has demonstrated efficient palladium-catalyzed C-O bond formation with phenols using a combination of Pd(OAc)₂, a ligand like Xantphos, and a base such as K₂CO₃ in dioxane. beilstein-journals.org These conditions could likely be adapted for C-O coupling reactions with this compound.

Carbon-Sulfur (C-S) Bond Formation:

The formation of C-S bonds from this compound can be achieved through palladium- or copper-catalyzed cross-coupling reactions with thiols or their corresponding thiolates. These reactions are valuable for the synthesis of aryl sulfides. The choice of reaction conditions, including the catalyst system and the nature of the sulfur nucleophile, would influence the efficiency and selectivity of the transformation.

The following table summarizes the general conditions for these bond-forming reactions:

Bond TypeReaction NameTypical CatalystsTypical LigandsTypical BasesReactants
C-NBuchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Xantphos, SPhos, XPhosCs₂CO₃, K₂CO₃Primary/Secondary Amines
C-OBuchwald-Hartwig EtherificationPd(OAc)₂, Pd₂(dba)₃XantphosK₂CO₃, Cs₂CO₃Alcohols, Phenols
C-SThioetherificationPd or Cu complexesVarious phosphine or diamine ligandsK₂CO₃, NaOtBuThiols

Oxidation and Reduction Chemistry

Selective Oxidation of the Hydroxyl Group

The hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding 4,6-dibromopyridin-3(2H)-one. This transformation can be achieved using a variety of oxidizing agents. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions, such as oxidation of the pyridine ring itself.

Common oxidizing agents that could be employed for this purpose include:

Manganese dioxide (MnO₂): This is a mild and selective oxidizing agent for allylic and benzylic alcohols, and it is often effective for the oxidation of hydroxyl groups on electron-rich heterocyclic systems.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Dess-Martin periodinane (DMP): This is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes or ketones under neutral conditions.

The reaction conditions for these oxidations would need to be carefully optimized to maximize the yield of the desired pyridone and minimize the formation of byproducts.

Reduction of Bromine Atoms

The bromine atoms in this compound can be selectively removed through reduction, a process known as dehalogenation. This can be accomplished using various methods, including catalytic hydrogenation or metal-mediated reduction.

Catalytic Hydrogenation: This method typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base, like sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrogen bromide that is formed during the reaction. By carefully controlling the reaction conditions (e.g., catalyst loading, hydrogen pressure, and reaction time), it may be possible to achieve selective mono-dehalogenation or complete removal of both bromine atoms.

Metal-Mediated Reduction: Active metals, such as zinc or tin in the presence of an acid, can also be used to reduce aryl halides. Another common method is the use of a metal hydride, like sodium borohydride, in the presence of a palladium catalyst.

The relative reactivity of the bromine atoms at the 4- and 6-positions towards reduction may differ, potentially allowing for the selective synthesis of mono-brominated pyridin-3-ols.

Acid-Base Properties and Tautomerism

The chemical behavior of this compound is significantly influenced by its acid-base properties and the potential for tautomerism.

Acid-Base Properties:

The pyridine nitrogen in this compound is basic and can be protonated by an acid. The basicity of the nitrogen is reduced by the electron-withdrawing effect of the two bromine atoms. The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide-like anion. The pKa values for the protonation of the pyridine nitrogen and the deprotonation of the hydroxyl group would be key parameters in understanding its behavior in different pH environments.

Tautomerism:

This compound can exist in equilibrium with its keto tautomer, 4,6-dibromopyridin-3(2H)-one. This is a form of keto-enol tautomerism. youtube.comyoutube.com

The position of the equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(2H)-one) forms is influenced by several factors, including the solvent, temperature, and pH. In many pyridin-3-ol systems, the keto tautomer is the more stable form. The interconversion between the two tautomers can be catalyzed by either acid or base. youtube.comyoutube.com Under acidic conditions, protonation of the pyridine nitrogen can facilitate the tautomerization. youtube.com Under basic conditions, deprotonation of the hydroxyl group to form the enolate, followed by protonation at the carbon, can lead to the keto form. youtube.com The presence of multiple tautomeric forms can increase the structural and chemical diversity of the molecule. nih.gov

The following table illustrates the tautomeric forms of this compound:

Tautomeric FormStructure
Enol FormThis compound
Keto Form4,6-Dibromopyridin-3(2H)-one

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms for the key transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The mechanisms of Buchwald-Hartwig amination and etherification are generally accepted to proceed through a catalytic cycle involving a palladium complex. The key steps are:

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl bromide (this compound) in an oxidative addition step to form a palladium(II) intermediate.

Ligand Exchange/Coordination: The amine or alcohol reactant coordinates to the palladium(II) complex, displacing a ligand.

Deprotonation: A base removes a proton from the coordinated amine or alcohol, forming an amido or alkoxo complex.

Reductive Elimination: The final C-N or C-O bond is formed through reductive elimination from the palladium(II) complex, which regenerates the active palladium(0) catalyst and releases the product.

Mechanism of Oxidation of the Hydroxyl Group:

The mechanism of oxidation depends on the specific reagent used. For example, with a chromium-based reagent like PCC, the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination of the C-H proton and the chromium species to form the carbonyl group.

Mechanism of Reduction of Bromine Atoms (Catalytic Hydrogenation):

In catalytic hydrogenation, the aryl bromide is adsorbed onto the surface of the palladium catalyst. Hydrogen molecules also adsorb onto the catalyst surface and are cleaved into hydrogen atoms. The hydrogen atoms are then transferred to the carbon atom bearing the bromine, and the C-Br bond is cleaved. The resulting HBr is neutralized by the base present in the reaction mixture.

Mechanism of Tautomerization:

Acid-Catalyzed Tautomerization: In the presence of an acid, the pyridine nitrogen is protonated. This is followed by protonation of the hydroxyl group and subsequent deprotonation at the adjacent carbon atom to form the keto tautomer.

Base-Catalyzed Tautomerization: A base deprotonates the hydroxyl group to form an enolate. This enolate is a resonance-stabilized intermediate, and protonation at the carbon atom leads to the formation of the more stable keto tautomer. youtube.com

Structural Elucidation and Spectroscopic Characterization of 4,6 Dibromopyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment of individual atoms within the molecular structure.

Proton (¹H) NMR Analysis of Proton Environments

The ¹H NMR spectrum of 4,6-Dibromopyridin-3-ol is expected to be relatively simple, showing signals for the two remaining aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The electron-withdrawing bromine atoms and the electron-donating hydroxyl group significantly influence the chemical shifts of the ring protons.

The proton at the C2 position is anticipated to appear as a singlet, influenced by the adjacent nitrogen and the bromine at C4. The proton at the C5 position is also expected to be a singlet. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The expected chemical shifts are based on the analysis of similar substituted pyridines and general principles of NMR spectroscopy. libretexts.orgnetlify.app

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.0 - 8.3Singlet (s)
H-57.4 - 7.7Singlet (s)
-OHVariable (e.g., 5.0 - 6.0)Broad Singlet (br s)

Carbon-13 (¹³C) NMR Analysis of the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents. udel.edulibretexts.org

Carbons directly bonded to the electronegative bromine (C4, C6) and oxygen (C3) atoms are expected to be significantly deshielded, appearing at lower fields (higher ppm values). libretexts.org The carbon atom adjacent to the nitrogen (C2) will also be deshielded. The C5 carbon, situated between a bromine atom and a hydroxyl-bearing carbon, will have its chemical shift influenced by both.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3150 - 155
C-4115 - 120
C-5125 - 130
C-6145 - 150

Nitrogen-15 (¹⁵N) NMR and Other Heteronuclear NMR Techniques

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to substituent effects, protonation, and solvent interactions. acs.org For substituted pyridines, the ¹⁵N chemical shifts can vary over a wide range. researchgate.net

In this compound, the nitrogen atom is part of an electron-deficient aromatic system due to the presence of two bromine atoms. The hydroxyl group, being electron-donating through resonance, will provide some shielding. The expected chemical shift for the pyridine nitrogen in this environment would typically fall in the range of -50 to -130 ppm relative to nitromethane. mdpi.comresearchgate.netacs.org Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen atom with protons in the molecule, further confirming the structure.

Table 3: Predicted ¹⁵N NMR Chemical Shift for this compound

Nitrogen PositionPredicted Chemical Shift (δ, ppm, relative to CH₃NO₂)
N-1-50 to -130

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and deducing its elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of a compound's elemental formula. longdom.orgnih.gov For this compound (C₅H₃Br₂NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of the two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a characteristic cluster of three peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Table 4: Calculated Exact Masses and Expected Isotopic Pattern for the Molecular Ion [C₅H₃Br₂NO]⁺

IonExact Mass (Da)Relative Abundance (%)
[C₅H₃⁷⁹Br₂NO]⁺250.8588~25.7
[C₅H₃⁷⁹Br⁸¹BrNO]⁺252.8568~50.0
[C₅H₃⁸¹Br₂NO]⁺254.8547~24.3

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. libretexts.orgwikipedia.orglibretexts.org

The fragmentation of this compound is expected to follow pathways common to aromatic and phenolic compounds. youtube.comdocbrown.info Initial fragmentation may involve the loss of a hydrogen atom, a bromine atom, or a molecule of carbon monoxide (CO) from the ring. Subsequent fragmentations can lead to the formation of smaller, stable ions.

Table 5: Plausible Mass Spectrometry Fragments for this compound

m/z Value (Nominal)Possible Fragment IdentityPlausible Loss from Parent Ion
253 (M⁺)[C₅H₃Br₂NO]⁺-
174/176[C₅H₃BrNO]⁺- Br
146/148[C₅H₂Br]⁺- Br, - HCN
125[C₅H₂Br₂O]⁺- HCN
94[C₅H₄NO]⁺- 2Br, + H
66[C₄H₄N]⁺- 2Br, - CO, + H

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to probe the vibrational modes of molecules. These methods provide valuable information about the functional groups present in a molecule and the nature of its chemical bonds. For this compound and its derivatives, these spectroscopic techniques are instrumental in confirming the molecular structure and understanding intermolecular interactions.

Vibrational Analysis of Functional Groups

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The presence of the hydroxyl (-OH) group, the pyridine ring, and the carbon-bromine (C-Br) bonds give rise to distinct peaks in the IR and Raman spectra.

Key vibrational modes for this compound include:

O-H Stretching: The hydroxyl group exhibits a characteristic broad stretching vibration, typically in the region of 3400-3200 cm⁻¹. The broadness of this peak is often indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. libretexts.org

C=C and C=N Stretching: The pyridine ring vibrations, involving the stretching of C=C and C=N bonds, typically appear in the 1600-1400 cm⁻¹ range. libretexts.org

O-H Bending: The in-plane bending of the O-H bond usually occurs around 1440-1395 cm⁻¹ and 1260 cm⁻¹, while the out-of-plane bending is observed as a broad band between 700-600 cm⁻¹.

C-O Stretching: The C-O stretching vibration for phenols is typically found in the 1260-1180 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching3400-3200 (broad)
In-plane Bending1440-1395 and ~1260
Out-of-plane Bending700-600 (broad)
Aromatic C-HStretching3100-3000
Pyridine RingC=C and C=N Stretching1600-1400
Carbon-OxygenC-O Stretching1260-1180
Carbon-BromineC-Br Stretching680-515

It is important to note that the analysis of vibrational spectra for complex molecules can be enhanced by computational methods, such as Density Functional Theory (DFT), which can help in the assignment of specific vibrational modes. nih.govmdpi.com

Solid-State and Solution-Phase IR Studies

Comparing the IR spectra of a compound in the solid state versus in solution can reveal information about intermolecular interactions, particularly hydrogen bonding. stackexchange.com In the solid state, molecules are in close proximity and can form strong intermolecular hydrogen bonds, which can significantly affect the frequency and shape of vibrational bands. irdg.org

For this compound, the O-H stretching band is expected to be broader and shifted to a lower frequency in the solid-state spectrum compared to a dilute solution in a non-polar solvent. stackexchange.com This is because in the solid state, the hydroxyl groups can participate in extensive hydrogen bonding networks. In a dilute solution, these intermolecular interactions are minimized, and the O-H stretching band becomes sharper and shifts to a higher frequency, closer to that of a "free" hydroxyl group.

Similarly, other vibrational modes, especially those involving the pyridine ring, may show subtle shifts in frequency and changes in peak shape between the solid and solution phases due to differences in the molecular environment and intermolecular forces. irdg.orgirdg.org The spectra of crystalline solids are often sharper and more complex than those of the same compound in a liquid or solution phase. irdg.org This increased complexity in the solid state can arise from effects such as crystal lattice vibrations and Davydov splitting, where a single vibrational mode of an isolated molecule can split into multiple bands in the crystal spectrum due to the presence of more than one molecule in the unit cell. irdg.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with double or triple bonds and aromatic systems. These transitions are generally high in intensity (large ε values).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are usually lower in energy (occur at longer wavelengths) and have a much lower intensity (small ε values) compared to π → π* transitions. youtube.com

The pyridine ring in this compound is a conjugated system, which influences the energy of these electronic transitions. libretexts.org The presence of the hydroxyl and bromine substituents on the pyridine ring can also affect the UV-Vis spectrum. These substituents can act as chromophores and auxochromes, causing shifts in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

The conjugation within the aromatic ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org The specific λmax values for this compound would depend on the solvent used, as solvent polarity can influence the energies of the molecular orbitals involved in the electronic transitions.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of a molecule. wpmucdn.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to determine the precise coordinates of each atom in the unit cell. wpmucdn.com

This analysis would reveal:

Bond Lengths and Angles: Accurate measurements of the C-C, C-N, C-O, C-H, and C-Br bond lengths, as well as the bond angles within the pyridine ring and involving the substituents.

Planarity of the Pyridine Ring: Confirmation of the aromaticity and planarity of the pyridine ring.

Conformation of Substituents: The orientation of the hydroxyl and bromine groups relative to the pyridine ring.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.7
b (Å)12.0
c (Å)29.6
α (°)90
β (°)90
γ (°)90
Z4

Note: The values in this table are hypothetical and are included to demonstrate the type of data obtained from a single-crystal X-ray diffraction study.

Studies on related brominated pyridine and phenol (B47542) derivatives have shown the significant role of intermolecular interactions in their crystal packing. nih.govmdpi.comsemanticscholar.org For instance, hydrogen bonding often dictates the formation of chains, dimers, or more complex three-dimensional networks in the solid state. nih.gov

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used for the characterization of crystalline materials. carleton.edu It provides a unique "fingerprint" of a solid's crystalline phase, offering insights into its atomic and molecular structure. libretexts.org The technique is based on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice, a phenomenon described by Bragg's Law (nλ=2d sin θ). carleton.edu

The primary applications of PXRD in the context of a compound like this compound include:

Phase Identification: PXRD is widely used to identify the specific crystalline form or polymorph of a substance by comparing its diffraction pattern to a database of known patterns. carleton.eduomicsonline.org Different polymorphs of a compound can have distinct physical properties, making phase identification crucial.

Purity Assessment: The technique can effectively determine the purity of a crystalline sample. The presence of crystalline impurities would result in additional peaks in the diffraction pattern. omicsonline.org

Determination of Unit Cell Dimensions: The positions of the diffraction peaks in a PXRD pattern are directly related to the dimensions of the unit cell of the crystal, allowing for precise determination of these lattice parameters. carleton.edu

Crystallinity Study: PXRD can be used to determine the degree of crystallinity in a sample by comparing the integrated intensity of sharp crystalline peaks to the broad, diffuse signal from any amorphous content. omicsonline.org

Structure Solution: While single-crystal X-ray diffraction is the standard for determining crystal structures, advancements have made it possible to solve moderately complex structures directly from high-quality powder diffraction data, which is particularly useful when suitable single crystals cannot be grown. reading.ac.uk

A typical PXRD analysis generates a diffractogram, which plots the intensity of diffracted X-rays against the diffraction angle (2θ). From this, a list of peak positions, intensities, and corresponding d-spacings can be generated.

Table 1: Illustrative Powder X-ray Diffraction Data. Note: This data is representative of a typical PXRD output for a small organic molecule and is not experimental data for this compound.
Position [°2Th.]d-spacing [Å]Relative Intensity [%]
10.58.418100
12.86.91045
21.14.20780
23.53.78265
25.73.46390
28.93.08755

Advanced Spectroscopic Techniques

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic structure of molecules by measuring the light emitted from a substance after it has absorbed photons. For a molecule like this compound, fluorescence studies can provide valuable information about its photophysical properties and its chemical environment.

The 3-hydroxypyridine (B118123) scaffold of this compound is known to exist in a tautomeric equilibrium with its 2(1H)-pyridone form. Fluorescence spectroscopy has been successfully used to detect the minor pyridinol tautomer in systems where the pyridone form is overwhelmingly favored, as the two forms can exhibit distinct emission spectra upon selective excitation. rsc.org This capability would allow for the investigation of the tautomeric equilibrium of this compound in various solvents and conditions.

The emission properties of substituted pyridines are influenced by the nature and position of their functional groups. mdpi.com The presence of two bromine atoms on the pyridine ring is expected to significantly impact the fluorescence of this compound. The "heavy-atom effect" of bromine can enhance intersystem crossing (ISC), the process where a molecule transitions from an excited singlet state to an excited triplet state. This often leads to a decrease in fluorescence quantum yield (quenching) and an increase in phosphorescence.

Key photophysical parameters that can be determined for this compound or its derivatives using fluorescence spectroscopy are summarized in the illustrative table below.

Table 2: Common Photophysical Parameters Measured by Fluorescence Spectroscopy. Note: The values are hypothetical and serve to illustrate the data obtained from such an analysis.
ParameterSymbolTypical Value/UnitInformation Provided
Absorption MaximumλabsnmWavelength of maximum light absorption
Emission MaximumλemnmWavelength of maximum fluorescence emission
Stokes ShiftΔλnmDifference between λabs and λem
Fluorescence Quantum YieldΦF0.0 - 1.0Efficiency of the fluorescence process
Fluorescence LifetimeτFnsAverage time the molecule stays in the excited state

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nus.edu.sg It measures the differential absorption of left- and right-handed circularly polarized light. While this compound is itself an achiral molecule, chiral derivatives could be synthesized, for example, by attaching a chiral moiety to the hydroxyl group. The study of such derivatives by CD spectroscopy would provide profound stereochemical insights.

A potential synthetic route to a chiral derivative could involve the etherification of the 3-hydroxyl group of this compound with a chiral alcohol, such as (R)- or (S)-2-butanol, under appropriate reaction conditions. The resulting chiral ether would be amenable to analysis by CD spectroscopy.

The applications of CD spectroscopy for a chiral derivative of this compound would include:

Confirmation of Chirality: A non-zero CD signal would confirm the presence of optical activity and the successful synthesis of a chiral molecule. mdpi.com

Determination of Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Structural Elucidation: The specific shape and sign of the CD spectrum (positive or negative Cotton effects) are unique to a molecule's three-dimensional structure. This experimental spectrum can be compared with spectra predicted by computational methods to help determine the absolute configuration of the chiral center. arxiv.org

Conformational Analysis: CD spectroscopy is highly sensitive to conformational changes in molecules, allowing for the study of how the chiral derivative interacts with its environment or other molecules. mdpi.com

Table 3: Illustrative Data from a Circular Dichroism Spectrum. Note: This data is hypothetical for a chiral derivative of this compound and demonstrates a typical output.
Wavelength (nm)Δε (M-1cm-1)
220+8.5
245-12.3
270+1.5
300-0.8

Computational and Theoretical Chemistry Studies of 4,6 Dibromopyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into molecular structure and electronic properties. These methods solve the Schrödinger equation, or approximations of it, for a given molecule. For 4,6-Dibromopyridin-3-ol, techniques such as Density Functional Theory (DFT) and ab initio methods are employed to provide a comprehensive theoretical characterization.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. Using functionals such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with basis sets like 6-311G**, researchers can perform geometry optimization to find the most stable conformation of this compound. nih.gov

This optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters represent the molecule's geometry in the gas phase at 0 Kelvin. Analysis of the electronic properties often involves examining the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G**) Note: The following data is hypothetical and representative of typical results from DFT calculations for similar aromatic compounds.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C3-O1.365
O-H0.968
C4-Br1.895
C6-Br1.893
N1-C21.334
N1-C61.340
C3-C41.390
Bond Angles ( °) C2-C3-C4119.5
C3-C4-C5120.2
C3-O-H109.8
Br-C4-C5119.7
Br-C6-N1118.9
Dihedral Angles ( °) C2-N1-C6-C50.05
H-O-C3-C4180.0

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov These "from the beginning" calculations, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory), provide a rigorous approach to studying electronic properties. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. researchgate.net For this compound, ab initio calculations can be used to determine fundamental electronic properties like ionization potential, electron affinity, and molecular orbital energies, offering a deeper understanding of its electronic behavior. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of various molecular spectra. nih.gov These theoretical spectra can be correlated with experimental results to confirm molecular structures and assign spectral features to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating NMR shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are sensitive to the chosen level of theory and basis set. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: These values are hypothetical, calculated relative to TMS, and serve as an example of computational predictions.

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C2142.5H (on C2)8.15
C3155.8H (on C5)7.60
C4110.3H (on O)5.90
C5118.9
C6125.6

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. nih.govresearchgate.net The results provide a set of frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum.

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. nist.gov Furthermore, Potential Energy Distribution (PED) analysis is often performed to characterize each vibrational mode in terms of contributions from specific internal coordinates (e.g., stretching, bending, or torsion), allowing for unambiguous assignment of the observed IR and Raman bands. researchgate.net

Table 3: Illustrative Vibrational Frequencies and Assignments for this compound Note: This table presents a selection of hypothetical, scaled vibrational frequencies (cm⁻¹) and their primary PED assignments.

Calculated Frequency (cm⁻¹)Assignment (PED)Vibrational Mode
3550ν(O-H) (100%)O-H stretch
3085ν(C-H) (98%)Aromatic C-H stretch
1605ν(C=C), ν(C=N) (75%)Pyridine (B92270) ring stretch
1450δ(O-H) (60%)O-H in-plane bend
1280ν(C-O) (70%)C-O stretch
1050Ring breathingPyridine ring breathing
680ν(C-Br) (85%)C-Br stretch
595γ(C-H) (70%)C-H out-of-plane bend

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the excitation energies and oscillator strengths of these transitions. sharif.edusharif.edu The output of a TD-DFT calculation includes the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. These predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic transitions, such as π → π* or n → π*, that give rise to the observed absorptions. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound Note: The following data is a hypothetical example of TD-DFT results.

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2950.45HOMO → LUMOπ → π
2500.21HOMO-1 → LUMOπ → π

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly using methods rooted in quantum mechanics like Density Functional Theory (DFT), is instrumental in mapping out the intricate details of chemical reactions. By calculating the energies of molecules and the transition states that connect them, researchers can predict reaction feasibility, selectivity, and kinetics.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy required to reach this state is the activation energy (Ea), which is a critical determinant of the reaction rate. Computational chemistry allows for the precise location of these transition state structures and the calculation of their energies.

A computational study would calculate the relative free energies (ΔG) for each step.

Table 1: Illustrative Energy Profile for a Hypothetical Nitration at C5 of this compound

SpeciesRelative Free Energy (kcal/mol)Description
Reactants (this compound + NO₂⁺)0.0The starting materials in their ground state.
Transition State 1 (TS1)+18.5The energy maximum for the formation of the sigma complex.
Sigma Complex Intermediate+8.2A resonance-stabilized carbocation intermediate.
Transition State 2 (TS2)+10.5The energy maximum for the deprotonation step to restore aromaticity.
Products (5-Nitro-4,6-dibromopyridin-3-ol + H⁺)-12.0The final products of the reaction.

Note: The data in this table is hypothetical and serves to illustrate the output of a typical computational energy profile analysis.

The energy profile generated from these hypothetical data would show that while the reaction is energetically demanding (indicated by the +18.5 kcal/mol activation energy), it is ultimately exothermic (ΔG = -12.0 kcal/mol), suggesting the products are more stable than the reactants.

Molecules with multiple reactive sites, like this compound, can often undergo reactions through several competing pathways. The pyridine ring can undergo electrophilic or nucleophilic substitution, and the hydroxyl group can act as a nucleophile or be deprotonated. Computational modeling is essential for elucidating the most favorable reaction pathway by comparing the activation energies of all viable routes.

For instance, in a reaction with a strong base followed by an electrophile, would the reaction occur at the oxygen of the hydroxyl group (O-alkylation) or at a carbon on the pyridine ring (C-alkylation)? By calculating the activation energy for each pathway, the kinetically favored product can be predicted. The pathway with the lowest activation energy will be the dominant one under kinetic control.

Table 2: Comparison of Hypothetical Activation Energies for Competing Reaction Pathways

Reaction PathwayElectrophileCalculated Activation Energy (Ea, kcal/mol)Predicted Outcome
O-Alkylation (at hydroxyl)CH₃I15.2Kinetically favored pathway.
C-Alkylation (at C5)CH₃I22.7Higher energy barrier, less likely to occur.
C-Alkylation (at C2)CH₃I25.1Sterically and electronically disfavored.

Note: The data presented is for illustrative purposes to demonstrate how computational results are used to compare and elucidate reaction pathways.

These hypothetical results suggest that O-alkylation would be significantly faster and therefore the major product, a common outcome for pyridinols.

Molecular Dynamics Simulations

While quantum chemistry calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD applies classical mechanics to simulate the movement of atoms in a system, allowing for the study of conformational changes, solvent interactions, and binding processes. nih.gov

Table 3: Typical Parameters for a Hypothetical MD Simulation of this compound

ParameterValue/ModelPurpose
Force FieldAMBER / CHARMMDefines the potential energy function for all atoms in the system.
Solvent ModelTIP3P WaterExplicitly models the surrounding water molecules.
System Size~10,000 atomsIncludes the molecule and a sufficient number of solvent molecules.
Simulation Time100 nanoseconds (ns)The duration over which the molecular motions are simulated.
Temperature310 K (Human Body Temp.)The constant temperature at which the simulation is run.
Pressure1 atmThe constant pressure at which the simulation is run.

Note: This table lists common parameters for setting up a molecular dynamics simulation and is not based on a specific published study of this compound.

Quantitative Structure-Reactivity Relationships (QSRR) and Cheminformatics

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical based on its structural and electronic properties, known as molecular descriptors. Cheminformatics employs these and other computational methods to analyze large datasets of chemical information.

A QSRR study for a series of substituted pyridinols, including this compound, could be developed to predict a specific type of reactivity, such as the rate of a substitution reaction. This involves calculating a variety of molecular descriptors for each compound in the series and then using statistical methods to find a mathematical equation that correlates these descriptors with experimentally measured reactivity.

Common descriptors include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Table 4: Illustrative QSRR Data for a Series of Substituted Pyridinols

CompoundLogPHOMO Energy (eV)Dipole Moment (Debye)Predicted Reactivity (Hypothetical Scale)
Pyridin-3-ol0.20-8.92.57.8
4-Bromopyridin-3-ol0.95-9.12.16.5
This compound 1.70 -9.3 1.8 5.2
4,6-Dichloropyridin-3-ol1.45-9.41.95.5

Note: This table contains hypothetical data to illustrate the principle of a QSRR study. The values are representative but not from actual calculations.

From such a model, one could infer that increasing halogenation (higher LogP, lower HOMO energy) correlates with a decrease in the predicted reactivity for this hypothetical reaction. This approach is highly valuable for screening large libraries of virtual compounds to prioritize candidates for synthesis and testing.

Derivatization and Functionalization Strategies for 4,6 Dibromopyridin 3 Ol

Modification of the Hydroxyl Group

The hydroxyl group at the C3 position of 4,6-dibromopyridin-3-ol is a prime site for initial derivatization. Its reactivity allows for the introduction of a variety of functional groups through etherification and esterification, or its conversion to a carbonyl group via oxidation.

Etherification and Esterification Reactions

The phenolic nature of the hydroxyl group in this compound allows for its conversion into ethers and esters under standard conditions. These reactions are fundamental for protecting the hydroxyl group or for introducing specific functionalities to modulate the electronic and steric properties of the molecule.

Etherification can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. For instance, the Williamson ether synthesis, a widely used method, can be employed. In a typical procedure, the hydroxyl group is deprotonated by a base like sodium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF), followed by the addition of an alkylating agent. This approach leads to the formation of 3-alkoxy-4,6-dibromopyridines.

Esterification of the hydroxyl group can be accomplished by reaction with a carboxylic acid, acid chloride, or acid anhydride. When reacting with a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be utilized to facilitate the reaction. google.com Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, provides a straightforward route to the corresponding esters. organic-chemistry.org

Reaction TypeReagentsProduct
EtherificationAlkyl halide, Base (e.g., NaH)3-Alkoxy-4,6-dibromopyridine
EsterificationCarboxylic acid, Coupling agent4,6-Dibromopyridin-3-yl ester
EsterificationAcid chloride/anhydride, Base4,6-Dibromopyridin-3-yl ester

Oxidation to Carbonyl Compounds

The hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding pyridinone. This transformation is significant as it opens up further avenues for functionalization. The choice of oxidizing agent is critical to ensure selectivity and avoid unwanted side reactions with the bromine atoms or the pyridine ring.

A variety of oxidizing agents can be employed for this purpose. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred for the oxidation of alcohols to aldehydes or ketones under neutral conditions, which would be suitable for a sensitive substrate like a dihalopyridine. researchgate.netrsc.org More robust oxidizing agents like chromium trioxide (CrO₃) in pyridine (Collins reagent) or manganese dioxide (MnO₂) can also be effective. researchgate.net The oxidation of this compound would lead to the formation of 4,6-dibromopyridin-3(2H)-one, which exists in tautomeric equilibrium with its enol form.

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)4,6-Dibromopyridin-3(2H)-one
Dess-Martin periodinane (DMP)4,6-Dibromopyridin-3(2H)-one
Collins Reagent (CrO₃·2pyridine)4,6-Dibromopyridin-3(2H)-one

Selective Bromine Atom Functionalization

The two bromine atoms at the C4 and C6 positions of this compound offer opportunities for selective functionalization. The electronic environment of the pyridine ring influences the reactivity of these two positions, allowing for differential substitution.

Selective Monobromination/Debromination

While this compound is already dibrominated, related structures can undergo selective monobromination or debromination to access different substitution patterns. For instance, the bromination of a substituted pyridin-3-ol can be controlled to yield a monobrominated product. Conversely, selective debromination of a polybrominated pyridine can be achieved using various reducing agents or catalytic methods. For example, methods have been developed for the debromination of multi-brominated compounds that could potentially be adapted for the selective removal of one bromine atom from this compound.

Differential Reactivity of Bromine Atoms at C4 and C6

The bromine atoms at the C4 and C6 positions of the pyridine ring exhibit different reactivity profiles due to their distinct electronic environments. The C6 position is ortho to the nitrogen atom, while the C4 position is para. In nucleophilic aromatic substitution reactions, the C4 position is generally more activated towards attack due to resonance stabilization of the Meisenheimer intermediate. Conversely, in the context of metal-catalyzed cross-coupling reactions, the C6 position can be more reactive due to its proximity to the nitrogen atom, which can influence the oxidative addition step. However, the specific outcome can be highly dependent on the reaction conditions, including the choice of catalyst, ligands, and solvent. nih.gov

Introduction of New Functional Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of brominated pyridines. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for introducing new aryl, heteroaryl, or alkyl groups. wikipedia.orglibretexts.orgharvard.edu For this compound, a selective monocoupling can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the reaction temperature, and the choice of catalyst and base. The differential reactivity of the C4 and C6 bromine atoms can be exploited to achieve regioselective coupling. nih.gov

Catalyst SystemCoupling PartnerProduct
Pd(PPh₃)₄, Base (e.g., K₂CO₃)Arylboronic acid4-Aryl-6-bromopyridin-3-ol or 6-Aryl-4-bromopyridin-3-ol
Pd(dppf)Cl₂, Base (e.g., Cs₂CO₃)Alkylboronic acid4-Alkyl-6-bromopyridin-3-ol or 6-Alkyl-4-bromopyridin-3-ol

The Sonogashira coupling reaction allows for the introduction of alkyne moieties by coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to synthesize alkynyl-substituted pyridinols, which are valuable intermediates for further transformations. Similar to the Suzuki coupling, regioselective monocoupling is often achievable.

Catalyst SystemCoupling PartnerProduct
PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Terminal alkyne4-Alkynyl-6-bromopyridin-3-ol or 6-Alkynyl-4-bromopyridin-3-ol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgrsc.org This reaction provides a direct route to amino-substituted pyridines from this compound. A variety of primary and secondary amines can be used as coupling partners, leading to a diverse range of substituted pyridinols.

Catalyst SystemCoupling PartnerProduct
Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Primary or secondary amine4-Amino-6-bromopyridin-3-ol or 6-Amino-4-bromopyridin-3-ol

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and dihalopyridines are common substrates in such transformations. wikipedia.orgorganic-chemistry.orgwikipedia.org While specific studies on this compound are not extensively documented, the reactivity of analogous dihalopyridine systems provides a strong basis for predicting its behavior in Heck, Sonogashira, and Suzuki reactions. The differential reactivity of the bromine atoms at the C4 and C6 positions can potentially allow for selective or sequential functionalization.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org For this compound, this reaction would enable the introduction of vinyl groups at the C4 and/or C6 positions. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical in controlling the selectivity and yield of the mono- and di-vinylated products. The intramolecular version of the Heck reaction can be used to synthesize various heterocycles. libretexts.org

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly valuable for the introduction of alkynyl moieties onto the pyridine ring of this compound. Such alkynylated pyridinols are versatile intermediates that can undergo further transformations, including cyclization reactions to form fused heterocyclic systems. Studies on the regioselective alkynylation of 2,X-dihalopyridines suggest that selective functionalization of one of the bromine atoms in this compound is feasible. acs.org

Suzuki Reaction: The Suzuki reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is one of the most widely used methods for forming biaryl structures. wikipedia.org In the case of this compound, Suzuki coupling with various aryl or heteroaryl boronic acids or esters would yield the corresponding 4,6-diaryl- or 4-aryl-6-bromo- (and vice versa) pyridin-3-ol derivatives. The reaction conditions can be tuned to favor either mono- or diarylation. Research on the site-selective Suzuki-Miyaura coupling of heteroaryl halides indicates that factors such as the choice of catalyst, ligands, and reaction conditions can significantly influence the position of the initial coupling on a polyhalogenated pyridine ring. rsc.org

Table 1: Representative Conditions for Carbon-Carbon Bond Forming Reactions on Dihalopyridine Scaffolds

ReactionCatalyst/Pre-catalystLigandBaseSolventTypical Substrates
Heck Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, NMP, CH₃CNAryl bromides, activated alkenes
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, piperidine (B6355638)DMF, THFAryl bromides, terminal alkynes
Suzuki Pd(PPh₃)₄, Pd(OAc)₂SPhos, XPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene (B28343)Aryl bromides, arylboronic acids

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Alkoxylation)

The formation of carbon-heteroatom bonds is another crucial strategy for the derivatization of this compound, enabling the introduction of nitrogen and oxygen-based functional groups that can significantly alter the molecule's chemical and physical properties.

Amination: Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, allows for the coupling of aryl halides with a wide range of primary and secondary amines. This reaction would be applicable to this compound to synthesize aminopyridine derivatives. Selective mono- or di-amination of dihalopyridines has been demonstrated, with the reaction conditions playing a key role in controlling the degree of substitution. cas.cznih.gov For instance, microwave-assisted, copper-catalyzed amination of 2,6-dibromopyridine (B144722) has been shown to be effective for both mono- and di-amination by adjusting the presence of a base and catalyst. nih.gov

Alkoxylation: The introduction of alkoxy groups can be achieved through nucleophilic aromatic substitution or metal-catalyzed processes. While direct nucleophilic substitution on dihalopyridines often requires harsh conditions, palladium- or copper-catalyzed methods can proceed under milder conditions. Non-catalytic alkoxylation of 2-bromopyridine has been documented, though it requires forcing conditions. cas.cz The hydroxyl group at the C3 position of this compound may influence the reactivity of the bromine atoms towards alkoxylation.

Table 2: Representative Conditions for Carbon-Heteroatom Bond Forming Reactions on Dihalopyridine Scaffolds

ReactionCatalyst/Pre-catalystLigandBaseSolventTypical Substrates
Amination Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOtBu, K₂CO₃Toluene, DioxaneAryl bromides, primary/secondary amines
Alkoxylation CuI, Pd(OAc)₂PhenanthrolineCs₂CO₃, K₃PO₄Dioxane, DMFAryl bromides, alcohols

Formation of Complex Molecular Architectures

The functionalized derivatives of this compound, obtained through the reactions described above, serve as valuable building blocks for the synthesis of more complex molecular architectures. The strategic and sequential application of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the construction of intricate scaffolds with potential applications in medicinal chemistry and materials science.

For example, a diarylated pyridinol synthesized via sequential Suzuki couplings could be further elaborated. The hydroxyl group can be used as a handle for introducing other functionalities or for directing further reactions. Similarly, an alkynylated pyridinol produced from a Sonogashira reaction can undergo intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities. beilstein-journals.org

The synthesis of substituted pyridines is of great interest due to their prevalence in biologically active molecules. nih.govnih.gov The derivatization of this compound provides a pathway to novel substituted pyridines that can be incorporated into larger, more complex structures. For instance, the products of amination reactions can serve as ligands for metal complexes or as key intermediates in the synthesis of macrocycles containing pyridine moieties. cas.cz The ability to selectively functionalize the C4 and C6 positions opens up possibilities for creating dissymmetric molecules, which is often a desirable feature in the design of new therapeutic agents and functional materials.

Applications of 4,6 Dibromopyridin 3 Ol in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The presence of two bromine atoms on the pyridine (B92270) ring of 4,6-Dibromopyridin-3-ol suggests its potential as a substrate in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. These reactions are fundamental in the construction of complex heterocyclic scaffolds, particularly for creating carbon-carbon and carbon-heteroatom bonds. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties ias.ac.in. The differential reactivity of the bromine atoms at the 4- and 6-positions could potentially allow for sequential, regioselective functionalization, offering a pathway to intricate molecular architectures. For instance, studies on other dihalopyridines, such as 2,4-dibromopyridine, have demonstrated regioselective Suzuki cross-coupling, preferentially occurring at the more electrophilic position researchgate.net. However, specific examples and detailed studies employing this compound for the synthesis of fused or complex heterocyclic systems are not prominently featured in the current scientific literature.

Precursor for Advanced Organic Materials (e.g., polymers, ligands)

The bifunctional nature of this compound, with two reactive bromine sites, makes it a theoretical candidate as a monomer for polymerization reactions. Poly(pyridylene)s and related polymers are explored for their electronic and optical properties. Radical polymerization and cross-coupling reactions are common methods for synthesizing such polymers beilstein-journals.org. For example, a related compound, 6-bromopyridin-3-ol, has been used as a precursor in the synthesis of a monomer for organoboron-based photochromic copolymers acs.org. This suggests that brominated pyridinols can be incorporated into polymer chains. Despite this, there is a lack of specific reports on the polymerization of this compound or its application in the development of advanced organic materials like conductive polymers or porous organic frameworks.

The development of metal-organic frameworks (MOFs) often relies on organic linkers containing nitrogen heterocycles and other functional groups capable of coordinating to metal ions rsc.orgsciencenet.cnnih.govrsc.orgresearchgate.netmdpi.com. While pyridine-containing ligands are common in MOF synthesis, the use of this compound as a primary or secondary building unit in this context has not been specifically documented.

Role in the Development of Novel Synthetic Methodologies

New synthetic methodologies often emerge from the exploration of the reactivity of uniquely functionalized molecules. The specific electronic properties conferred by the two bromine atoms and the hydroxyl group in this compound could potentially lead to the discovery of novel chemical transformations or catalytic systems. However, the scientific literature does not currently contain reports where this compound has played a central role in the development of new synthetic methods. Research in this area continues to expand, with a focus on developing practical and reliable large-scale syntheses for various substituted pyridines researchgate.net.

Ligand Design in Coordination Chemistry

The pyridine nitrogen and the hydroxyl oxygen of this compound provide potential coordination sites for metal ions, making it a candidate for ligand design in coordination chemistry ichem.md. The electronic properties of the pyridine ring, and consequently the coordination properties of the nitrogen atom, would be influenced by the strongly electron-withdrawing bromine atoms and the electron-donating hydroxyl group. This could lead to the formation of coordination complexes with unique electronic, magnetic, or catalytic properties nih.govekb.eg. Despite this potential, specific studies detailing the synthesis of ligands derived from this compound and the characterization of their metal complexes are not found in the reviewed literature. The synthesis of coordination compounds with related pyridine-based Schiff base ligands has been reported, demonstrating the versatility of substituted pyridines in forming stable metal complexes with interesting biological activities ekb.eg.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For 4,6-Dibromopyridin-3-ol, future research will likely focus on moving beyond traditional multi-step syntheses that may involve harsh conditions or generate significant waste.

Key areas of development include:

Green Chemistry Approaches: The application of green chemistry principles is crucial. This involves the use of safer, biodegradable solvents like water or ethanol, or even solvent-free reaction conditions to reduce environmental impact. nih.govijarsct.co.inrasayanjournal.co.in Innovations in catalysts, such as reusable metal catalysts or enzyme-based systems, can also enhance the sustainability of pyridine (B92270) synthesis by minimizing waste and allowing for catalyst recovery. ijarsct.co.in

Microwave-Assisted Synthesis: This technique offers a green alternative by providing rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and lower energy consumption. nih.govijarsct.co.in This method often leads to higher yields and purer products, simplifying workup procedures. nih.gov

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy to streamline synthetic routes and improve atom economy. nih.govmdpi.com Developing catalytic systems, potentially using transition metals like ruthenium, to selectively introduce hydroxyl and bromo groups onto the pyridine core could offer a more direct and efficient pathway to this compound and its derivatives. nih.govmdpi.com

Photocatalysis: Visible-light-mediated photocatalysis is an emerging green technology that can facilitate reactions under mild conditions. tandfonline.comresearchgate.net Research into photocatalytic bromination, using stable and accessible bromine sources, could provide a more sustainable method for producing brominated pyridines. tandfonline.comresearchgate.nettandfonline.com

A comparison of potential synthetic improvements is outlined in the table below.

Synthetic StrategyTraditional MethodsFuture Sustainable Routes
Solvents Often toxic organic solvents (e.g., chloroform, benzene) ijarsct.co.inBenign solvents (water, ethanol), ionic liquids, or solvent-free conditions ijarsct.co.inrasayanjournal.co.in
Energy Input Conventional heating, often for extended periodsMicrowave irradiation, photochemistry (visible light) nih.govijarsct.co.in
Catalysts Stoichiometric reagents, hazardous catalystsReusable heterogeneous catalysts, biocatalysts, photoredox catalysts ijarsct.co.in
Atom Economy Lower, due to multi-step processes and protecting groupsHigher, through C-H functionalization and streamlined pathways mdpi.com
Waste Generation Significant byproduct formationMinimized waste through higher selectivity and catalyst recycling ijarsct.co.in

Exploration of Novel Reactivity Patterns

The two bromine atoms and the hydroxyl group on the this compound scaffold provide multiple sites for chemical modification. Future research should focus on exploiting the distinct electronic environment of this molecule to uncover new reaction pathways.

Site-Selective Cross-Coupling: The bromine atoms at the 4- and 6-positions likely exhibit different reactivities due to the electronic influence of the hydroxyl group and the ring nitrogen. This differential reactivity can be exploited for selective functionalization using modern cross-coupling reactions like Suzuki or Negishi couplings. researchgate.net A significant challenge and opportunity lie in developing catalytic systems that can precisely target one bromine atom over the other, allowing for the stepwise introduction of different functional groups.

Photoredox-Generated Pyridyl Radicals: A novel area of exploration is the use of photoredox catalysis to generate a pyridyl radical via single-electron reduction of one of the C-Br bonds. nih.gov These highly reactive intermediates can participate in reactions not accessible through traditional ionic pathways, such as anti-Markovnikov additions to alkenes and alkynes, opening up new avenues for alkylation and diversification of the pyridine core. nih.gov

Directed C-H Functionalization: While the molecule is already heavily substituted, the remaining C-H bonds could be targets for functionalization. Drawing inspiration from ruthenium-catalyzed meta-selective C-H functionalization on other pyridine-containing molecules, future work could explore if the existing substituents can direct the installation of new groups at the remaining positions, further increasing molecular complexity. nih.gov

Derivatization of the Hydroxyl Group: The pyridinol tautomer is a key feature. The hydroxyl group can be readily converted into other functionalities, such as ethers, esters, or triflates, which can then be used in a variety of subsequent chemical transformations, including cross-coupling reactions.

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and IR are routinely used, a deeper understanding of the structure, dynamics, and interactions of this compound and its derivatives requires the application of more advanced spectroscopic methods.

Advanced NMR Spectroscopy: Techniques beyond simple 1D NMR are essential for unambiguous structural characterization, especially for complex derivatives.

2D NMR Techniques: Methods like COSY, HSQC, and HMBC are crucial for assigning proton and carbon signals definitively.

NOESY/ROESY: These techniques can provide through-space correlations, which are invaluable for determining the conformation and stereochemistry of derivatives, particularly when the pyridine ring is part of a larger, sterically hindered molecule. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY): This method can be used to study intermolecular interactions, such as hydrogen bonding or halogen bonding, in solution by measuring the diffusion coefficients of molecules. mdpi.com

Vibrational Spectroscopy Coupled with Theory: Combining experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical calculations (DFT) allows for a more accurate assignment of vibrational modes. acs.orgnih.govresearchgate.net This synergy is particularly useful for distinguishing between isomers and understanding how substituent changes affect the vibrational properties of the pyridine ring. nih.gov

Solid-State Characterization: For derivatives intended for use in materials science, solid-state NMR and single-crystal X-ray diffraction are indispensable for understanding the molecular packing and intermolecular interactions in the crystalline state. These interactions are critical for determining the bulk properties of a material.

TechniqueInformation GainedFuture Application for this compound
2D NMR (NOESY/ROESY) Through-space atomic proximities, molecular conformation mdpi.comElucidating the 3D structure of complex derivatives and their interactions with other molecules.
Diffusion NMR (DOSY) Molecular size and self-association in solution mdpi.comCharacterizing halogen bonding or other non-covalent interactions in solution.
FT-IR/Raman with DFT Accurate assignment of vibrational modes nih.govresearchgate.netGaining precise structural information and studying subtle electronic effects of new substituents.
Solid-State NMR Structure and dynamics in the solid stateCharacterizing crystalline derivatives for materials science applications.

Deeper Integration of Computational Chemistry

Computational chemistry is a powerful tool for predicting properties, understanding reactivity, and guiding experimental design. A deeper integration of computational methods will accelerate research on this compound.

Prediction of Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation barriers for reactions at different sites on the molecule. nih.gov This can help chemists rationally design experiments to achieve site-selective functionalization of the C-Br or C-H bonds, saving significant experimental effort. tdl.org

Elucidation of Electronic Properties: Computational methods are essential for calculating key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.gov This information is critical for designing molecules for applications in organic electronics, as the HOMO-LUMO gap determines the electronic and optical properties. nih.gov

Simulation of Spectroscopic Data: As mentioned, DFT calculations are vital for interpreting complex vibrational researchgate.net and NMR spectra. nih.gov Predicting these spectra for proposed structures can provide strong evidence for their identity when compared with experimental data.

Modeling Intermolecular Interactions: Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding. nih.govnih.gov This understanding is crucial for crystal engineering and the design of materials with specific packing motifs and physical properties.

Expanding Applications in Non-Medicinal Chemistry Fields

While many heterocyclic compounds are explored for medicinal purposes, the unique electronic and structural features of this compound make it a promising building block for a range of non-medicinal applications.

Organic Electronics: The pyridine core is an electron-deficient system, a desirable trait for components in organic electronic materials. nbinno.com By using the bromine atoms as handles for cross-coupling reactions, this compound can be incorporated into larger conjugated systems for use in:

Organic Light-Emitting Diodes (OLEDs): Functionalized pyridines have been investigated as hole-transporting materials. nih.gov The dibromo-scaffold allows for the attachment of other aromatic groups to tune the electronic properties for efficient charge transport. nbinno.com

Organic Solar Cells: The electron-accepting nature of the pyridine ring makes it a candidate for building new non-fullerene acceptors or donor materials in organic photovoltaics. nbinno.com

Ligand Design for Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. nih.govacs.org The substituents on the pyridine ring strongly influence the electronic and steric properties of the metal center, thereby tuning the catalyst's activity and selectivity. nih.gov this compound offers a scaffold that can be elaborated into novel mono- or bidentate ligands for various catalytic transformations. nih.govrsc.org

Liquid Crystals: Disubstituted pyridines have been successfully used as core components in liquid crystalline materials. researchgate.net The rigid pyridine ring of this compound, when functionalized with long alkyl or alkoxy chains, could lead to the formation of new materials with specific mesophases and electro-optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dibromopyridin-3-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves bromination of pyridin-3-ol derivatives. A two-step approach may include:

Direct bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 0–25°C.

Regioselective control via pH adjustment: Bromination at the 4- and 6-positions is favored under acidic conditions due to the directing effects of the hydroxyl group.

  • Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity threshold). Adjust stoichiometry (e.g., 2.2 eq Br₂ per hydroxyl group) to minimize diastereomer formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.2–8.1 ppm (pyridine ring) and hydroxyl proton broadening due to hydrogen bonding.
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode should show [M-H]⁻ peaks at m/z 250.8 (C₅H₂Br₂NO).
  • FT-IR : Confirm O-H stretch (~3200 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹). Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks; static discharge prevention is essential due to potential dust explosivity in enriched environments.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as halogenated pyridinols may cause irritation.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. How can solubility and stability profiles of this compound be systematically assessed for experimental design?

  • Methodological Answer :

  • Solubility : Test in graded solvents (water, ethanol, DCM) via shake-flask method at 25°C. Use UV-Vis spectroscopy to quantify saturation points.
  • Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH, acidic/basic pH). Monitor via HPLC for decomposition products (e.g., debrominated intermediates) .

Advanced Research Questions

Q. How can regioselective bromination of pyridin-3-ol derivatives be achieved to minimize 2-/5-position byproducts?

  • Methodological Answer :

  • Electronic Effects : Utilize DFT calculations to predict bromophilicity; the 4- and 6-positions are electron-deficient due to the hydroxyl group’s −M effect.
  • Catalytic Control : Employ Lewis acids (e.g., FeCl₃) to polarize Br₂ and enhance selectivity.
  • Validation : Compare experimental yields with computational models (e.g., Gaussian 16) to refine reaction parameters .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions) for this compound?

  • Methodological Answer :

  • Cross-Validation : Acquire 2D NMR (COSY, HSQC) to resolve coupling ambiguities.
  • Computational Alignment : Simulate NMR spectra using software (e.g., ACD/Labs) and compare with experimental data.
  • Crystallography : If discrepancies persist, grow single crystals for XRD to confirm molecular geometry .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor reaction via GC-MS.
  • Leaving Group Analysis : The C-Br bond’s lability is influenced by adjacent hydroxyl groups, which stabilize transition states via hydrogen bonding.
  • Kinetic Studies : Use stopped-flow UV-Vis to determine rate constants under varying temperatures .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

  • Methodological Answer :

  • DFT Simulations : Calculate bond dissociation energies (BDEs) for C-Br bonds to identify likely hydrolysis or photolysis sites.
  • Ecotoxicity Prediction : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and aquatic toxicity endpoints.
  • Experimental Correlation : Validate predictions with LC-MS/MS analysis of degradation products in simulated sunlight/water matrices .

Q. What strategies optimize the purification of this compound from complex reaction mixtures containing dihalogenated byproducts?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for differential solubility.
  • Tagging Approaches : Introduce temporary protecting groups (e.g., acetyl) to enhance separation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.